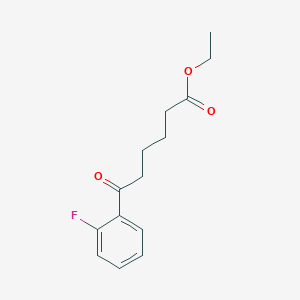

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-(2-fluorophenyl)-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2-fluorophenyl)-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBGXZVPIZYRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645632 | |

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-38-3 | |

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Abstract

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a functionalized keto-ester of interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block for the synthesis of more complex molecular architectures and potential pharmaceutical agents. The presence of a 2-fluorophenyl moiety can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets, a common strategy in modern drug design. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its logical synthesis via Friedel-Crafts acylation, and a thorough analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to provide a robust and scientifically grounded technical profile.

Chemical Identity and Physicochemical Properties

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is an aromatic ketone and an aliphatic ester. The core structure consists of a hexanoate chain functionalized with a ketone at the 6-position, which is attached to a 2-fluorophenyl ring. The terminal carboxylic acid is esterified with an ethyl group.

Identifiers and Molecular Structure

-

IUPAC Name: ethyl 6-(2-fluorophenyl)-6-oxohexanoate

-

Molecular Formula: C₁₄H₁₇FO₃

-

Molecular Weight: 252.28 g/mol

Predicted Physicochemical Properties

The following properties are estimated based on the molecular structure and data from analogous compounds such as ethyl 6-oxo-6-phenylhexanoate and other substituted keto-esters[6][7].

| Property | Predicted Value / Description | Rationale / Analog Source |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic keto-esters of this molecular weight. |

| Boiling Point | > 300 °C at 760 mmHg (with decomposition) | Extrapolated from similar aromatic ketones and esters. |

| Density | ~1.15 ± 0.1 g/cm³ | Based on the density of related phenyl and fluorophenyl derivatives. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone, DMSO). Insoluble in water. | Expected for a moderately polar organic molecule with significant hydrocarbon character. |

| pKa | Not applicable (non-ionizable under normal conditions) | The molecule lacks acidic or basic functional groups. |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing aryl ketones is the Friedel-Crafts acylation .[8][9][10] This electrophilic aromatic substitution reaction provides a robust route to forming the key C(aryl)-C(keto) bond.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of fluorobenzene with an acylating agent derived from adipic acid, specifically 6-chloro-6-oxohexanoic acid ethyl ester (ethyl adipoyl chloride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Friedel-Crafts acylation and should be adapted and optimized under appropriate laboratory safety protocols.[11][12]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add 6-chloro-6-oxohexanoic acid ethyl ester (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Fluorobenzene: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Mechanistic Considerations & Regioselectivity

The fluorine atom on the benzene ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[11] Therefore, the acylation is expected to yield a mixture of two main regioisomers: the desired ortho-substituted product (Ethyl 6-(2-fluorophenyl)-6-oxohexanoate) and the para-substituted product (Ethyl 6-(4-fluorophenyl)-6-oxohexanoate). The para isomer is often the major product due to reduced steric hindrance. The separation of these isomers would be necessary, typically achievable via column chromatography.

Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the analysis of the molecule's functional groups and data from analogous compounds.[13][14][15][16][17][18][19][20][21]

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.95 | td | 1H | Ar-H (H-6') |

| ~ 7.50 - 7.60 | m | 1H | Ar-H (H-4') |

| ~ 7.20 - 7.30 | t | 1H | Ar-H (H-5') |

| ~ 7.05 - 7.15 | t | 1H | Ar-H (H-3') |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 2.98 | t | 2H | -CH₂ -C(=O)Ar |

| 2.32 | t | 2H | -CH₂ -C(=O)OEt |

| ~ 1.65 - 1.80 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 198.5 (d) | Ar-C =O | Ketone carbonyl; doublet due to coupling with ¹⁹F. |

| ~ 173.2 | O-C =O | Ester carbonyl. |

| ~ 162.0 (d, ¹JCF ≈ 250 Hz) | C -F | Carbon directly attached to fluorine. |

| ~ 134.5 (d) | Ar-C H | Aromatic methine. |

| ~ 130.5 (d) | Ar-C H | Aromatic methine. |

| ~ 127.0 (d) | Quaternary Ar-C | Aromatic quaternary carbon. |

| ~ 124.5 (d) | Ar-C H | Aromatic methine. |

| ~ 116.5 (d, ²JCF ≈ 22 Hz) | Ar-C H | Aromatic methine ortho to fluorine. |

| 60.5 | -O-CH₂ -CH₃ | Ester methylene. |

| 38.0 | -CH₂ -C(=O)Ar | Methylene alpha to ketone. |

| 34.0 | -CH₂ -C(=O)OEt | Methylene alpha to ester. |

| 24.5 | -CH₂-CH₂ -CH₂- | Alkane methylene. |

| 24.0 | -CH₂-CH₂ -CH₂- | Alkane methylene. |

| 14.2 | -O-CH₂-CH₃ | Ester methyl. |

Infrared (IR) Spectroscopy

(Predicted, neat film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~ 1735 | Strong, Sharp | Ester C=O Stretch[22][23][24] |

| ~ 1690 | Strong, Sharp | Aryl Ketone C=O Stretch[25][26] |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C Bending |

| 1250 - 1300 | Strong | C-O Stretch (Ester)[24] |

| 1150 - 1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺˙) and characteristic fragmentation patterns.[27][28][29][30]

-

Molecular Ion (M⁺˙): m/z = 252

-

Key Fragments:

-

m/z = 207: Loss of ethoxy radical (•OCH₂CH₃) from the ester.

-

m/z = 179: Loss of the ester group (•COOCH₂CH₃).

-

m/z = 123: Acylium ion from cleavage alpha to the ketone, [F-C₆H₄-C≡O]⁺. This is often a prominent peak for aryl ketones.

-

m/z = 95: Loss of the 2-fluorobenzoyl radical from the molecular ion, [M - F-C₆H₄-CO]⁺.

-

Caption: Logical workflow for spectroscopic characterization.

Reactivity and Potential Applications

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a valuable intermediate for further synthetic transformations.

-

Ketone Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), opening pathways to new chiral centers and further functionalization.

-

Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The acid can then be coupled with amines to form amides, a common linkage in bioactive molecules.

-

Building Block in Drug Discovery: The 6-aryl-6-oxohexanoic acid scaffold has been investigated for various biological activities, including anti-inflammatory properties.[11][31] This molecule serves as a starting point for creating libraries of related compounds for screening against biological targets. The 2-fluoro substituent is a bioisostere for a hydrogen atom but can improve metabolic stability and alter electronic properties to enhance target binding affinity.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the general hazards of aromatic ketones and esters.[6][7]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. The toxicological properties have not been fully investigated.

Conclusion

While direct experimental data for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is scarce, a comprehensive technical profile can be constructed through the application of fundamental organic chemistry principles and analysis of analogous structures. The proposed synthesis via Friedel-Crafts acylation is a reliable and well-established method for its preparation. The predicted spectroscopic data provides a clear roadmap for its characterization and confirmation. As a versatile synthetic intermediate, this compound holds potential for applications in medicinal chemistry and materials science, warranting further investigation into its properties and reactivity.

References

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... [Image]. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic mass spectrometric fragmentation of ethyl ketones (A)... [Image]. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 chemical shifts for... [Image]. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

- Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Lotusfeet Pharma. (n.d.). Amisulpride EP Impurity H 1391054-22-0. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 6-aryl-2-methyl-4-oxo-N,N'-diphenyl-2-cyclohexene-1,3-dicarboxamides... [Image]. Retrieved from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

- Iwata, C., et al. (1993). Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Derivatives. Tetrahedron Letters, 34(42), 6741-6744.

- Hevia, E., et al. (2018). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp³C−F/sp²C−F Coupling and Mechanism. Journal of the American Chemical Society, 140(45), 15353-15365.

- Blank, L. M., et al. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1018-1029.

- Al-Mousawi, S. M., et al. (2010). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]. Molecules, 15(7), 4785-4793.

Sources

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. N-Methyl Amisulpride | CAS 1391054-22-0 | LGC Standards [lgcstandards.com]

- 5. medkoo.com [medkoo.com]

- 6. chemscene.com [chemscene.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. treenablythe.weebly.com [treenablythe.weebly.com]

- 17. compoundchem.com [compoundchem.com]

- 18. chemistryconnected.com [chemistryconnected.com]

- 19. chemistryconnected.com [chemistryconnected.com]

- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 21. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 22. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 26. uobabylon.edu.iq [uobabylon.edu.iq]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. researchgate.net [researchgate.net]

- 30. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 31. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 6-(2-fluorophenyl)-6-oxohexanoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aryl-6-oxohexanoate scaffold is a key structural motif in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The presence of an aryl ketone linked to a flexible hexanoate chain allows for diverse interactions with biological targets. This guide focuses on a specific derivative, Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a compound of interest for its potential applications in drug discovery. The introduction of a fluorine atom onto the phenyl ring is a strategic modification known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this fluorinated ketoester, drawing upon established knowledge of related compounds to offer insights for researchers in the field.

Compound Identification and Physicochemical Properties

While a specific CAS number for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is not readily found in major chemical databases, which suggests its status as a novel or less-common research chemical, we can characterize it through its structural identifiers and predict its properties based on its constituent parts.

Table 1: Identifiers for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and Related Analogs

| Identifier | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (Predicted/Assigned) | Ethyl 6-oxo-6-phenylhexanoate[2] | Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate[3] | Ethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate[4] |

| CAS Number | Not available | 4248-25-3 | 898753-00-9[3] | 898777-83-8[4] |

| Molecular Formula | C₁₄H₁₇FO₃ | C₁₄H₁₈O₃ | C₁₄H₁₆F₂O₃ | C₁₅H₁₇F₃O₃ |

| Molecular Weight | 252.28 g/mol | 234.29 g/mol [2] | 270.26 g/mol | 302.29 g/mol [4] |

| IUPAC Name | ethyl 6-(2-fluorophenyl)-6-oxohexanoate | ethyl 6-oxo-6-phenylhexanoate[2] | ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | ethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1F | CCOC(=O)CCCCC(=O)C1=CC=CC=C1[2] | CCOC(=O)CCCCC(=O)C1=C(C=CC=C1F)F | O=C(OCC)CCCCC(C1=CC=C(C(F)(F)F)C=C1)=O[4] |

Table 2: Predicted Physicochemical Properties of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

| Property | Predicted Value |

| Boiling Point | ~370-380 °C |

| Density | ~1.1 - 1.2 g/cm³ |

| Flash Point | >110 °C |

| LogP | ~2.5 - 3.0 |

| Water Solubility | Low |

Synthesis Strategies

The synthesis of 6-aryl-6-oxohexanoates is most commonly achieved via Friedel-Crafts acylation.[5] This well-established reaction provides a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

General Synthetic Protocol: Friedel-Crafts Acylation

-

Preparation of the Acylating Agent: Adipic acid monomethyl ester is converted to its corresponding acyl chloride, ethyl 6-chloro-6-oxohexanoate, by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6]

-

Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an appropriate inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). The reaction is usually performed at low temperatures to control the regioselectivity and prevent side reactions.

-

Work-up and Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired Ethyl 6-(2-fluorophenyl)-6-oxohexanoate.

Caption: General workflow for the synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate.

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly modulate their biological activity.[7] The 6-aryl-6-oxohexanoate scaffold has been explored for various therapeutic applications, and the introduction of a 2-fluorophenyl moiety could offer unique advantages.

Potential as Enzyme Inhibitors

Many small molecules with a keto-ester functionality exhibit inhibitory activity against a range of enzymes, particularly proteases and kinases.[8] The electrophilic nature of the ketone carbonyl group can interact with nucleophilic residues in the active site of these enzymes. The fluorine atom at the ortho position of the phenyl ring can influence the electronic properties of the ketone and its interaction with the target protein. For instance, related fluorinated compounds have shown potential as inhibitors of enzymes implicated in cancer and inflammatory diseases.[9]

Caption: Plausible mechanism of action via enzyme inhibition.

Anti-inflammatory and Anti-cancer Potential

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[5] The fluorine substitution may enhance this activity. Furthermore, fluorinated compounds have demonstrated potent cytotoxic effects in cancer models, suggesting that Ethyl 6-(2-fluorophenyl)-6-oxohexanoate could be a candidate for anti-cancer drug development.[1]

Analytical Methodologies

The characterization and quantification of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate would rely on standard analytical techniques in organic chemistry.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this ketoester, GC-MS can be used for both identification and quantification. The mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the molecule. ¹⁹F NMR would be particularly useful to confirm the presence and position of the fluorine atom on the phenyl ring.

Safety and Handling

While a specific safety data sheet for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is not available, general precautions for handling similar organic chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate represents a promising, albeit underexplored, molecule in the landscape of medicinal chemistry. Its structural features, particularly the fluorinated aryl ketone moiety, suggest a high potential for biological activity. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds in the quest for novel therapeutics. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Togni, A. (2017). Fluorinated Acyclic β-Keto Esters. In Organofluorine Chemistry (pp. 235-268). Elsevier.

- Pomin, V. H. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Molecules, 29(20), 4729.

-

F2 Chemicals Ltd. Fluorinated Ketoesters. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11171124, Ethyl 6-oxohexanoate. Available from: [Link].

-

ChemWhat. ETHYL 6-(2,4-DIMETHOXYPHENYL)-6-OXOHEXANOATE CAS#: 898758-17-3. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3681727, Ethyl 6-oxo-6-phenylhexanoate. Available from: [Link].

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard. Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate. Available from: [Link]

-

Rieke Metals. ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate. Available from: [Link]

-

Veeprho. Ethyl 6-chloro-6-oxohexanoate. Available from: [Link]

- Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

Preprints.org. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

-

ACS Publications. Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Available from: [Link]

-

Frontiers in Chemistry. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available from: [Link]

-

Semantic Scholar. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p- tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [https://www.semanticscholar.org/paper/Ethyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-A-de-Melo/0f6b4a3e7c8b9d9e6f9f8e5c8e3d1a0c8d9e1b2c]([Link]

Sources

- 1. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 2. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 898753-00-9|Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

A Technical Guide to the Physicochemical Characterization of Phenyl-Alkyl Keto Esters: A Case Study Approach

For distribution to: Researchers, scientists, and drug development professionals

Preamble: The Imperative of Foundational Data in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with data. Among the most fundamental yet critical datasets are the physical characteristics of a compound, such as its melting and boiling points. These properties are not mere benchmarks; they are predictive indicators of a substance's purity, stability, and even its potential for polymorphism—a phenomenon with profound implications for bioavailability and manufacturability.

This guide addresses the essential techniques for determining these foundational properties. Our focus is on a specific class of compounds, the phenyl-alkyl keto esters, exemplified by "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate." It is crucial to note that a comprehensive search of the current scientific literature and chemical databases did not yield experimental data for the melting and boiling points of this specific fluorinated derivative.

In the absence of direct data, this whitepaper will employ a case study approach centered on the closely related, non-fluorinated analogue, Ethyl 6-oxo-6-phenylhexanoate . This allows us to provide a robust framework for the experimental determination of these key physical parameters, which is directly applicable to novel compounds like the target fluorinated molecule. The principles and protocols detailed herein are designed to equip researchers with the knowledge to generate reliable and reproducible physicochemical data for their compounds of interest.

The Significance of Melting and Boiling Points in Pharmaceutical Development

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.[1] Conversely, the presence of impurities typically depresses the melting point and broadens the melting range.[1] Therefore, melting point determination is a rapid and effective method for an initial assessment of a sample's purity.[2]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the liquid's conversion into a vapor.[3][4] This property is an indicator of a liquid's volatility and is influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding and van der Waals forces), and molecular shape.[3][5]

For drug development professionals, these values are critical for:

-

Purity Assessment: A sharp, defined melting point is a strong indicator of a pure compound.

-

Stability and Storage: Knowledge of a compound's thermal properties informs handling and storage conditions.

-

Process Chemistry: Boiling points are essential for designing distillation and purification protocols.

-

Preformulation Studies: Physical properties influence the choice of excipients and the design of dosage forms.

Physicochemical Data Summary: Ethyl 6-oxo-6-phenylhexanoate

| Property | Value | Source |

| Molecular Formula | C14H18O3 | [6] |

| Molecular Weight | 234.29 g/mol | [6] |

| CAS Number | 4248-25-3 | [6] |

| IUPAC Name | ethyl 6-oxo-6-phenylhexanoate | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the melting and boiling points of a novel organic compound, such as Ethyl 6-oxo-6-phenylhexanoate.

Determination of Melting Point via the Capillary Method

This is a common and reliable technique for determining the melting point of a solid organic compound.[7]

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which it melts is observed.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Methodology:

-

Sample Preparation:

-

Ensure the sample of Ethyl 6-oxo-6-phenylhexanoate is completely dry to avoid inaccuracies.[2]

-

Crush a small amount of the sample into a fine powder using a mortar and pestle.[2]

-

Tamp the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[1]

-

For an accurate measurement, begin heating at a rate that allows for a temperature increase of about 1-2°C per minute as you approach the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last of the solid melts (T2).

-

-

Data Interpretation:

-

The melting point is reported as the range from T1 to T2.

-

A narrow range (0.5-1.5°C) is indicative of a pure compound. A broader range suggests the presence of impurities.

-

Determination of Boiling Point

For a liquid sample, the boiling point can be determined using several methods, including simple distillation or the Thiele tube method.[4][8]

Principle: The sample is heated until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. The temperature of the vapor is measured.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Detailed Methodology (Thiele Tube Method):

-

Apparatus Setup:

-

Place a few milliliters of the liquid Ethyl 6-oxo-6-phenylhexanoate into a small test tube.

-

Take a capillary tube and seal one end. Place it, open end down, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly so that it is immersed in the oil of a Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

-

Temperature Reading:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature at this exact point. This is the boiling point of the liquid.

-

Concluding Remarks

The determination of melting and boiling points represents a foundational pillar in the characterization of any new chemical entity. While specific experimental data for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate remains to be published, the protocols outlined in this guide provide a comprehensive and reliable framework for its determination. By applying these established methodologies, researchers can generate the critical data necessary to advance their compounds through the drug discovery and development pipeline with confidence and scientific rigor.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

SSERC. Melting point determination. [Link]

-

ACS Publications. (2004, October 13). Estimation of Melting Points of Organic Compounds. [Link]

-

Tishk International University. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

ChemSynthesis. (2025, May 20). ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. [Link]

-

PubChem. Ethyl 6-oxo-6-phenylhexanoate. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

This guide provides a comprehensive technical overview of the solubility profile of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a compound of interest for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical experimental methodologies, this document serves as a robust resource for understanding and evaluating the solubility of this and structurally related molecules.

The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success. Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation.[1]

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is an organic molecule characterized by an ethyl ester, a ketone, and a 2-fluorophenyl group. The presence of the fluorophenyl moiety is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and physicochemical properties.[2] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing the necessary framework for its comprehensive evaluation.

Physicochemical Properties and In Silico Predictions

The molecular formula for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is C₁₄H₁₇FO₃, and its calculated molecular weight is 252.28 g/mol . For comparison, the non-fluorinated analog, Ethyl 6-oxo-6-phenylhexanoate, has a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[3]

Table 1: Predicted Physicochemical Properties

| Property | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (Predicted) | Ethyl 6-oxo-6-phenylhexanoate (Predicted) |

| Molecular Formula | C₁₄H₁₇FO₃ | C₁₄H₁₈O₃ |

| Molecular Weight | 252.28 g/mol | 234.29 g/mol |

| Predicted LogP | ~2.6 - 3.1 | ~2.4 |

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility. The prediction of LogP is a complex process, and various computational models exist, each with its own strengths and limitations.[4][5]

The Influence of the 2-Fluorophenyl Group on Solubility

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the molecule's solubility profile. This is due to fluorine's unique properties:

-

High Electronegativity: Fluorine is the most electronegative element, which can lead to a significant alteration of the electron distribution within the molecule. This can affect the molecule's pKa and dipole moment, which in turn can influence its interactions with solvents.[6]

-

Increased Lipophilicity: The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (LogP) of a molecule. This increased lipophilicity can lead to a decrease in aqueous solubility.

-

Conformational Effects: The presence of a substituent at the ortho position can influence the conformation of the molecule, which may affect its crystal packing and, consequently, its solubility.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility requires experimental determination. There are two main types of solubility that are relevant in drug discovery: thermodynamic (or equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development.[7][8] The gold standard for determining thermodynamic solubility is the shake-flask method.[9][10]

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

-

Preparation of the Sample:

-

Add an excess amount of the solid compound to a clear glass vial.

-

Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the sample for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), can remain in an aqueous solution under specific conditions before it precipitates.[11][12] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[13][14]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

-

Plate Preparation:

-

In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to the wells.

-

Prepare a serial dilution of the compound in DMSO across the plate.

-

-

Addition of Aqueous Buffer:

-

Rapidly add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

-

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. bmglabtech.com [bmglabtech.com]

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, ethyl 6-(2-fluorophenyl)-6-oxohexanoate. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally analogous compounds to build a robust hypothesis for its therapeutic potential. By examining the constituent pharmacophores—the 2-fluorophenyl group and the 6-oxohexanoate backbone—we can project plausible mechanisms of action and outline a strategic framework for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.

Introduction: Deconstructing Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a keto-ester derivative characterized by a fluorinated aromatic ring linked to a six-carbon aliphatic chain. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The 6-oxohexanoate moiety, a linear carbon chain with a ketone and an ester group, provides a flexible scaffold that can interact with various enzymatic active sites.

The strategic incorporation of these structural features suggests that ethyl 6-(2-fluorophenyl)-6-oxohexanoate may possess a range of biological activities. This guide will explore three primary areas of potential therapeutic application: anti-inflammatory, anticancer, and antibacterial activities. For each area, we will delve into the potential molecular targets, propose signaling pathways, and provide detailed experimental protocols for validation.

Potential Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-aryl-6-oxohexanoic acids have been investigated for their anti-inflammatory properties.[2][3] The mechanism of action for these compounds is thought to involve the modulation of key inflammatory signaling pathways.

Hypothesized Mechanism of Action: p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Inhibition of p38 MAPK is a well-established strategy for the development of anti-inflammatory drugs. We hypothesize that ethyl 6-(2-fluorophenyl)-6-oxohexanoate may act as an inhibitor of the p38 MAPK pathway.

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Validation Workflow

A systematic approach is required to validate the anti-inflammatory potential of the target compound.

Caption: Experimental workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols

2.3.1. Cell Viability Assay (MTT)

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of ethyl 6-(2-fluorophenyl)-6-oxohexanoate (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.3.2. Cytokine Production Assay (ELISA)

-

Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Potential Anticancer Activity

The structural motifs within ethyl 6-(2-fluorophenyl)-6-oxohexanoate are present in several classes of anticancer agents. Diketo hexenoic acid derivatives have demonstrated cytotoxicity against leukemia cells, and compounds containing a 2-fluorophenyl group have been explored as anticancer agents.[4][5]

Hypothesized Mechanisms of Action

3.1.1. Inhibition of Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is an enzyme highly expressed in certain types of leukemia.[4] Its inhibition can lead to apoptosis in cancer cells. Diketo hexenoic acid derivatives have been identified as non-nucleoside inhibitors of TdT.[4]

3.1.2. Targeting Ecto-5'-nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a role in tumor immune evasion by producing immunosuppressive adenosine.[5] In silico studies have shown that compounds with a 2-fluorophenyl group have the potential to interact with and inhibit CD73.[5]

Experimental Validation Workflow

Caption: Experimental workflow for validating anticancer activity.

Detailed Experimental Protocols

3.3.1. Cytotoxicity Screening (MTT)

-

Cell Lines: Use a panel of cancer cell lines, such as the TdT-positive leukemia cell line MOLT-4, and a non-cancerous cell line for control.

-

Procedure: Follow the protocol outlined in section 2.3.1.

3.3.2. TdT Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant TdT enzyme, a DNA primer, and dNTPs.

-

Compound Incubation: Incubate the reaction mixture with varying concentrations of the test compound.

-

Detection: Measure the incorporation of dNTPs using a fluorescent or radioactive detection method.

Potential Antibacterial Activity

The 2-fluorobenzoyl moiety is a key component of fluorobenzoylthiosemicarbazides, which have shown promising antibacterial activity.[1] This suggests that ethyl 6-(2-fluorophenyl)-6-oxohexanoate could also exhibit antibacterial properties.

Hypothesized Mechanism of Action: D-alanyl-D-alanine Ligase Inhibition

Molecular docking studies of fluorobenzoylthiosemicarbazides suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis.[1]

Experimental Validation Workflow

Caption: Experimental workflow for validating antibacterial activity.

Detailed Experimental Protocols

4.3.1. Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes the key hypothetical biological activities and the proposed experimental validation for ethyl 6-(2-fluorophenyl)-6-oxohexanoate.

| Potential Biological Activity | Hypothesized Molecular Target(s) | Key In Vitro Assays | Potential In Vivo Model |

| Anti-inflammatory | p38 MAPK | Cell Viability (MTT), Cytokine Production (ELISA), Western Blot | Carrageenan-induced paw edema |

| Anticancer | Terminal Deoxynucleotidyl Transferase (TdT), Ecto-5'-nucleotidase (CD73) | Cytotoxicity Screening (MTT), TdT Inhibition Assay, CD73 Inhibition Assay, Apoptosis Assay | Xenograft mouse model |

| Antibacterial | D-alanyl-D-alanine Ligase (Ddl) | Minimum Inhibitory Concentration (MIC), Ddl Inhibition Assay, Time-Kill Assay | Murine infection model |

Conclusion

While further experimental investigation is necessary, the structural features of ethyl 6-(2-fluorophenyl)-6-oxohexanoate provide a strong rationale for its potential as a novel therapeutic agent. The presence of the 2-fluorophenyl moiety and the oxohexanoate backbone suggests plausible interactions with key biological targets involved in inflammation, cancer, and bacterial infections. The experimental workflows and protocols detailed in this guide offer a clear and structured path for the scientific community to explore and validate the therapeutic potential of this promising compound.

References

- Diketo hexenoic acid derivatives are novel selective non-nucleoside inhibitors of mammalian terminal deoxynucleotidyl transferases, with potent cytotoxic effect against leukemic cells - PubMed.

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. Available at: [Link]

-

SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - DergiPark. Available at: [Link]

- Identification of therapeutically potential targets and their ligands for the treatment of OSCC.

-

Hexanoic acid, 4-oxo-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

İstanbul Commerce University Journal of Science » Submission » SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - DergiPark. Available at: [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diketo hexenoic acid derivatives are novel selective non-nucleoside inhibitors of mammalian terminal deoxynucleotidyl transferases, with potent cytotoxic effect against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The 6-aryl-6-oxohexanoate framework represents a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a representative molecule of this class, and its related chemical structures. By delving into its synthesis, characterization, and potential biological significance, we aim to equip researchers with the foundational knowledge to navigate the chemical space of these promising compounds.

The presence of a 2-fluorophenyl group is of particular interest. The fluorine atom, with its high electronegativity and small van der Waals radius, can influence molecular conformation, metabolic stability, and binding interactions with biological targets. This guide will elucidate the synthetic rationale for accessing this and related structures, detail the analytical techniques crucial for their characterization, and explore the therapeutic avenues suggested by preliminary research on analogous compounds.

Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate: A Mechanistic Approach via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of ethyl 6-(2-fluorophenyl)-6-oxohexanoate and its analogs is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a robust and efficient means of introducing an acyl group onto an aromatic ring.[2]

Causality Behind the Experimental Choices

The selection of reagents and reaction conditions in a Friedel-Crafts acylation is critical for achieving optimal yield and purity. The reaction involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

1. The Acylating Agent: Adipoyl Chloride Monoethyl Ester

To construct the target molecule, an acylating agent containing the six-carbon chain with a terminal ethyl ester is required. Adipic acid monoethyl ester is the ideal precursor. It can be readily converted to the more reactive adipoyl chloride monoethyl ester by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is significantly more reactive than the corresponding carboxylic acid in the Friedel-Crafts reaction.

2. The Aromatic Substrate: Fluorobenzene

Fluorobenzene serves as the aromatic component. The fluorine atom is an ortho-, para-directing deactivator. While it slightly reduces the nucleophilicity of the benzene ring compared to benzene itself, it directs the incoming electrophile to the positions ortho and para to itself. Steric hindrance from the fluorine atom generally favors acylation at the para position. However, the formation of the ortho-substituted product is also possible and often observed.

3. The Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

A strong Lewis acid catalyst is essential to generate the acylium ion from the acyl chloride.[2] Anhydrous aluminum chloride is a common and effective choice for this transformation. It coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion. It is crucial to use anhydrous conditions, as the presence of moisture will hydrolyze the aluminum chloride, rendering it inactive. A stoichiometric amount of the catalyst is often required because the product, an aryl ketone, can form a complex with AlCl₃, effectively sequestering the catalyst.

Experimental Workflow: A Self-Validating System

The following protocol outlines a representative procedure for the synthesis of ethyl 6-(2-fluorophenyl)-6-oxohexanoate. This workflow incorporates in-process checks to ensure the reaction is proceeding as expected.

Protocol: Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Step 1: Preparation of Adipoyl Chloride Monoethyl Ester

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid monoethyl ester (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude adipoyl chloride monoethyl ester.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of adipoyl chloride monoethyl ester (1 equivalent) in the same dry solvent to the AlCl₃ suspension.

-

To this mixture, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure ethyl 6-(2-fluorophenyl)-6-oxohexanoate.

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for ethyl 6-(2-fluorophenyl)-6-oxohexanoate.

Characterization of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Accurate characterization of the synthesized compound is paramount to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

A triplet and a quartet for the ethyl ester group.

-

Multiplets for the four methylene groups of the hexanoate chain.

-

Multiplets in the aromatic region corresponding to the protons on the 2-fluorophenyl ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and the ester will appear at the downfield end of the spectrum. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl 6-(2-fluorophenyl)-6-oxohexanoate would include:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another strong absorption band around 1685 cm⁻¹ for the C=O stretch of the aryl ketone.

-

C-H stretching vibrations for the aliphatic and aromatic protons.

-

A C-F stretching vibration, typically in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion peak corresponding to the exact mass of ethyl 6-(2-fluorophenyl)-6-oxohexanoate would be expected.

Related Chemical Structures and Their Significance

The 6-aryl-6-oxohexanoate scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR).

Analogs with Varying Phenyl Ring Substitution

The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring.

| Compound Name | CAS Number | Key Structural Feature | Potential Significance |

| Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | 898753-00-9[3] | Additional fluorine atom at the 3-position. | Increased lipophilicity and potential for altered binding interactions. |

| Ethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate | 898777-83-8 | Trifluoromethyl group at the 4-position. | Strong electron-withdrawing group can significantly alter electronic properties. |

| Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate | 898758-17-3[4] | Two methoxy groups on the phenyl ring. | Electron-donating groups increase the electron density of the aromatic ring. |

| Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | 898757-42-1[5] | Ethoxy group at the 2-position. | Can influence conformation and solubility. |

Derivatives of the Hexanoate Chain

Modifications to the hexanoate chain can also lead to compounds with different properties. For example, reduction of the ketone to a hydroxyl group or conversion of the ester to an amide can be explored.

Potential Applications in Drug Development

While specific biological data for ethyl 6-(2-fluorophenyl)-6-oxohexanoate is not extensively available in the public domain, research on structurally similar 6-aryl-oxohexanoic acids suggests potential therapeutic applications.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[1] The mechanism of action is thought to involve the modulation of key signaling pathways in the inflammatory response, such as the p38 MAPK pathway.[1] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.

Anticancer Potential

The strategic placement of fluorine atoms in drug candidates is a common strategy in the development of anticancer agents. The 2-fluorophenyl moiety is present in several clinically used and investigational drugs. The ability of fluorine to enhance metabolic stability and binding affinity makes this class of compounds interesting for oncology research.

Visualization of a Potential Signaling Pathway

Caption: Potential inhibition of the p38 MAPK signaling pathway by related compounds.

Conclusion

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and its related structures represent a promising class of compounds with potential applications in drug discovery. The synthetic accessibility via Friedel-Crafts acylation, coupled with the diverse possibilities for structural modification, makes this scaffold an attractive starting point for medicinal chemistry campaigns. The insights provided in this technical guide, from the rationale behind the synthesis to the methods of characterization and potential biological relevance, are intended to serve as a valuable resource for researchers in the field. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

-

Ethyl 6-oxohexanoate. PubChem. (URL: [Link])

-

Friedel-Crafts Acylation. Chemistry Steps. (URL: [Link])

-

Patents & Products. Garg Lab - UCLA. (URL: [Link])

- CN101462931A - Method for acylating fluorobenzene.

- US11325906B2 - Chemical compounds.

-

ETHYL 6-(2,4-DIMETHOXYPHENYL)-6-OXOHEXANOATE. ChemWhat. (URL: [Link])

- US4668433A - Novel derivatives of 6-hydroxyhexanoates as fragrance ingredients.

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])

-

friedel-crafts acylation of benzene. Chemguide. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])

-

Ethyl 6-chloro-6-oxohexanoate. Veeprho. (URL: [Link])

-

6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. (URL: [Link])

-

US 9,296,724 B2 - Pyridazine compounds. Google Patents. (URL: [Link])

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

US 6,862,890 B2 - System and method for the production of particles. Google Patents. (URL: [Link])

-

Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. Semantic Scholar. (URL: [Link])

-

Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. (URL: [Link])

-

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate - Exposure. EPA. (URL: [Link])

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis of "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" from starting materials

Application Note: Precision Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Part 1: Strategic Analysis & Route Selection

The synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate presents a classic chemoselectivity challenge in organic synthesis: coupling an aryl nucleophile with a bifunctional electrophile (adipyl derivative) while preserving the distal ester and preventing over-addition at the ketone site.

The Core Challenge:

-

Regioselectivity: Direct Friedel-Crafts acylation of fluorobenzene with ethyl adipoyl chloride is operationally simple but chemically flawed for this target. The fluorine atom is an ortho/para director, but steric hindrance and thermodynamics heavily favor the para isomer (4-fluoro). Obtaining the 2-fluoro (ortho) isomer requires a pre-functionalized aromatic ring.

-

Chemoselectivity: The electrophile, ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride), contains both an acid chloride and an ester. While the acid chloride is more reactive, standard Grignard additions often lead to "double addition," converting the forming ketone into a tertiary alcohol.

The Solution: This guide details two protocols. Protocol A (Weinreb Amide Route) is the recommended "Gold Standard" for research-scale synthesis, guaranteeing high purity and preventing over-addition. Protocol B (Iron-Catalyzed Direct Coupling) is provided as a high-throughput alternative for process scaling.

Part 2: Synthetic Pathway Visualization

The following diagram illustrates the logic flow, contrasting the high-fidelity Weinreb route against the direct organometallic approach.

Caption: Figure 1. Comparative synthetic pathways. The Weinreb route (Solid Blue/Green) prevents the tertiary alcohol side-product common in direct Grignard additions.

Part 3: Detailed Experimental Protocols

Protocol A: The Weinreb Amide Route (Recommended)

Rationale: The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with the Grignard reagent, preventing the ketone from being released until the acidic workup. This strictly enforces mono-addition.

Step 1: Synthesis of Weinreb Amide Linker

-

Reagents:

-

Ethyl 6-chloro-6-oxohexanoate (1.0 equiv)[1]

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in anhydrous DCM (0.5 M concentration) in a round-bottom flask under Nitrogen.

-

Cool the mixture to 0°C using an ice bath.

-

Add Pyridine (2.2 eq) dropwise. The mixture will become heterogeneous.

-

Add Ethyl 6-chloro-6-oxohexanoate (1.0 eq) dropwise over 20 minutes to control the exotherm.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (formation of a UV-active spot, distinct from starting material).

-

Workup: Quench with 1M HCl (cold). Extract with DCM (x3). Wash organics with Sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

-

Yield Expectation: >90% (Pale yellow oil). Use directly in Step 2.

-

Step 2: Grignard Addition

-

Reagents:

-

Weinreb Intermediate (from Step 1) (1.0 equiv)

-

2-Fluorophenylmagnesium bromide (1.2 equiv) [Commercially available or prepared from 1-bromo-2-fluorobenzene + Mg]

-

THF (anhydrous)

-

-

Procedure:

-

Dissolve the Weinreb intermediate in anhydrous THF (0.3 M) under Nitrogen/Argon.

-

Cool the solution to -10°C (Salt/Ice bath). Note: Lower temperatures protect the distal ester group.

-

Add 2-Fluorophenylmagnesium bromide (1.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Stir at 0°C for 1 hour.

-

Critical Step: Quench the reaction by pouring the cold mixture into vigorously stirred Sat. NH4Cl or 1M HCl. The acid hydrolysis breaks the stable metal-chelate to release the ketone.

-

Extract with Ethyl Acetate (x3). Dry over Na2SO4.[2]

-

Purification: Flash Column Chromatography (Hexanes:EtOAc gradient). The product is typically a clear to pale yellow oil.

-

Protocol B: Iron-Catalyzed Direct Coupling (Scalable)

Rationale: For larger batches where step-count reduction is critical, Iron(III) catalysts allow the direct coupling of Grignard reagents to acid chlorides with surprising chemoselectivity, outpacing the background reaction with the ester.

-

Reagents:

-

Ethyl 6-chloro-6-oxohexanoate (1.0 equiv)[1]

-

2-Fluorophenylmagnesium bromide (1.1 equiv)

-

Catalyst: Fe(acac)3 (Iron(III) acetylacetonate) (3 mol%)

-

Solvent: THF/NMP mixture (or pure THF)

-

-

Procedure:

-

Dissolve Ethyl 6-chloro-6-oxohexanoate and Fe(acac)3 (3 mol%) in anhydrous THF.

-

Cool to -78°C (Dry ice/Acetone). Strict temperature control is required to prevent ester attack.

-

Add 2-Fluorophenylmagnesium bromide dropwise. The solution color often changes (red/brown) indicating active iron species.

-

Stir for 15 minutes at -78°C, then quench immediately with 1M HCl.

-